molecular formula C22H28N2O3 B11338083 1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol

Cat. No.: B11338083
M. Wt: 368.5 g/mol
InChI Key: NSTNAPRQHWVYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL is a complex organic compound with a unique structure that combines a benzodiazole core with a butanol side chain

Preparation Methods

The synthesis of 1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Butanol Side Chain: The butanol side chain is introduced through a nucleophilic substitution reaction, where the benzodiazole core reacts with a butyl halide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the butanol side chain, using reagents like sodium hydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The methoxy group and the benzodiazole core play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, thereby disrupting its function.

Comparison with Similar Compounds

1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL can be compared with similar compounds, such as:

The uniqueness of 1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL lies in its benzodiazole core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

1-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]butan-1-ol

InChI

InChI=1S/C22H28N2O3/c1-3-8-21(25)22-23-19-9-4-5-10-20(19)24(22)15-6-7-16-27-18-13-11-17(26-2)12-14-18/h4-5,9-14,21,25H,3,6-8,15-16H2,1-2H3

InChI Key

NSTNAPRQHWVYQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.